molecular formula C14H7ClFNO2 B6400643 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261943-02-5

5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400643
CAS RN: 1261943-02-5
M. Wt: 275.66 g/mol
InChI Key: HJTMVUSEEKBXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid (5-CFCPA) is a chlorinated derivative of benzoic acid that is widely used in scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of 153-155°C. 5-CFCPA has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. It is used as an inhibitor of various enzymes, and as a research tool to study the role of enzymes in physiological processes.

Scientific Research Applications

5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% is used in scientific research to study the role of enzymes in various physiological processes. It has been used to study the role of cytochrome P450 enzymes in the metabolism of drugs, the role of histone deacetylases in gene expression, and the role of proteases in signal transduction. It has also been used to study the role of enzymes in the development of cancer and other diseases.

Mechanism of Action

5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% is an inhibitor of various enzymes, including cytochrome P450 enzymes, histone deacetylases, and proteases. It binds to the active site of the enzyme, blocking its activity. This prevents the enzyme from performing its normal function, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, histone deacetylases, and proteases. This inhibition can have a variety of effects on biochemical and physiological processes. Inhibition of cytochrome P450 enzymes can lead to decreased drug metabolism, decreased gene expression, and decreased signal transduction. Inhibition of histone deacetylases can lead to decreased gene expression. Inhibition of proteases can lead to decreased signal transduction.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a stable compound that can be stored at room temperature. It is also relatively non-toxic, making it safe to handle in a lab setting. However, it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% in scientific research. It could be used to study the role of enzymes in other physiological processes, such as immune system regulation, cell differentiation, and apoptosis. It could also be used to study the role of enzymes in the development of other diseases, such as diabetes and heart disease. In addition, 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% could be used to develop new drugs that target specific enzymes. Finally, 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% could be used to develop new diagnostic tests for diseases and conditions.

Synthesis Methods

5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized by a two-step reaction. In the first step, 5-cyano-2-fluorophenyl benzoic acid is reacted with thionyl chloride to form 5-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid chloride. In the second step, the 5-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid chloride is reacted with sodium hydroxide to form 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95%. The reaction is shown below:
5-cyano-2-fluorophenyl benzoic acid + thionyl chloride → 5-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid chloride
5-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid chloride + sodium hydroxide → 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95%

properties

IUPAC Name

3-chloro-5-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-11-5-9(4-10(6-11)14(18)19)12-3-8(7-17)1-2-13(12)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTMVUSEEKBXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689816
Record name 5-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-02-5
Record name 5-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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